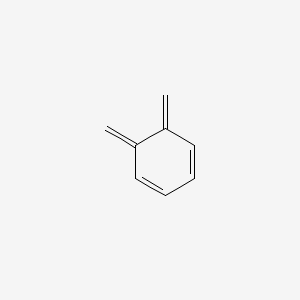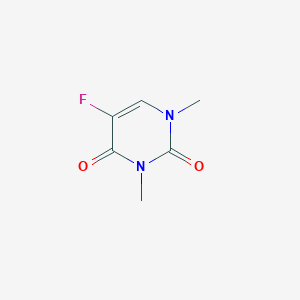
Lincomycin hydrochloride
Vue d'ensemble
Description
Lincomycin hydrochloride is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci, especially in patients who are allergic to penicillins or when penicillin is inappropriate . This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lincomycin hydrochloride is synthesized through a fermentation process involving Streptomyces lincolnensis. The fermentation broth is filtered, and the filtrate is treated with activated carbon to remove impurities. The resulting solution is then subjected to ion-exchange chromatography to isolate lincomycin. The isolated lincomycin is converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of this compound involves heating water for injection to 55-65°C and dissolving the raw powder of this compound. The pH is adjusted using anhydrous sodium bicarbonate, and ethylenediaminetetraacetic acid-disodium (EDTA-2Na) is added. The solution is then filtered through a microporous filtering film and sterilized by circulating steam at 100-105°C for 15 minutes .
Analyse Des Réactions Chimiques
Types of Reactions
Lincomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Lincomycin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert lincomycin to its corresponding alcohols.
Substitution: Lincomycin can undergo substitution reactions, such as the replacement of the 7-hydroxy group with a chlorine atom to form clindamycin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Thionyl chloride is used for the substitution reaction to form clindamycin.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Clindamycin.
Applications De Recherche Scientifique
Lincomycin hydrochloride is widely used in scientific research due to its antibacterial properties. It is used to study:
Inhibition of Protein Synthesis: This compound inhibits bacterial protein synthesis by forming cross-links within the peptidyl transferase loop region of the 23S rRNA.
Bacterial Antibiotic Resistance: Research on how bacteria develop resistance to antibiotics like lincomycin.
Protein and Surfactant Binding: Studies on the binding interactions between proteins and surfactants.
Medical Applications: Treatment of infections caused by Staphylococcal, Streptococcal, and Bacteroides fragilis.
Mécanisme D'action
Lincomycin hydrochloride exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits the peptidyl transferase reaction, preventing the formation of peptide bonds and thus inhibiting protein synthesis. The molecular targets include the 23S rRNA of the 50S ribosomal subunit . This mechanism is similar to that of other lincosamide antibiotics, such as clindamycin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Celesticetin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness of Lincomycin Hydrochloride
This compound is unique due to its specific binding to the 50S ribosomal subunit and its effectiveness against a narrow range of bacteria. While clindamycin is more potent, this compound remains valuable for patients who cannot tolerate clindamycin or other antibiotics .
Propriétés
IUPAC Name |
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859303 | |
| Record name | Methyl 6,8-dideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)
